molecular formula C12H17BrMg B3415840 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide CAS No. 400656-18-0

4-Tert-butyl-2,6-dimethylphenylmagnesium bromide

Cat. No.: B3415840
CAS No.: 400656-18-0
M. Wt: 265.47 g/mol
InChI Key: NDGBYXYHHSVPIO-UHFFFAOYSA-M
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Description

4-Tert-butyl-2,6-dimethylphenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds. This compound is particularly valuable in the field of synthetic chemistry due to its reactivity and versatility.

Preparation Methods

4-Tert-butyl-2,6-dimethylphenylmagnesium bromide can be synthesized through the reaction of 4-tert-butyl-2,6-dimethylbromobenzene with magnesium metal in an anhydrous environment. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent the reaction from being affected by moisture or oxygen. The general reaction scheme is as follows:

4-tert-butyl-2,6-dimethylbromobenzene+Mg4-Tert-butyl-2,6-dimethylphenylmagnesium bromide\text{4-tert-butyl-2,6-dimethylbromobenzene} + \text{Mg} \rightarrow \text{this compound} 4-tert-butyl-2,6-dimethylbromobenzene+Mg→4-Tert-butyl-2,6-dimethylphenylmagnesium bromide

Industrial production methods often involve the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

4-Tert-butyl-2,6-dimethylphenylmagnesium bromide undergoes a variety of chemical reactions, including:

    Nucleophilic Addition: This compound can react with carbonyl compounds (such as aldehydes and ketones) to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

    Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.

Common reagents used in these reactions include carbonyl compounds, halides, and other electrophiles. The major products formed from these reactions are typically alcohols, substituted aromatic compounds, and biaryl compounds .

Scientific Research Applications

4-Tert-butyl-2,6-dimethylphenylmagnesium bromide is widely used in scientific research for various applications:

    Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials.

    Medicinal Chemistry: It is used in the synthesis of potential drug candidates and bioactive molecules.

    Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2,6-dimethylphenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the electrophile and the reaction conditions .

Comparison with Similar Compounds

4-Tert-butyl-2,6-dimethylphenylmagnesium bromide can be compared with other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium bromide. While all these compounds share similar reactivity patterns, this compound is unique due to the presence of tert-butyl and dimethyl groups, which can influence its steric and electronic properties. This makes it particularly useful in certain synthetic applications where these properties are advantageous .

Similar compounds include:

  • Phenylmagnesium bromide
  • Methylmagnesium bromide
  • Ethylmagnesium bromide

These compounds are also widely used in organic synthesis and share similar reactivity with this compound .

Properties

IUPAC Name

magnesium;1-tert-butyl-3,5-dimethylbenzene-4-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17.BrH.Mg/c1-9-6-10(2)8-11(7-9)12(3,4)5;;/h7-8H,1-5H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGBYXYHHSVPIO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=[C-]1)C)C(C)(C)C.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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